(S)-1-(2-Bromo-4-fluorophenyl)ethanol (S)-1-(2-Bromo-4-fluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18208410
InChI: InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol

(S)-1-(2-Bromo-4-fluorophenyl)ethanol

CAS No.:

Cat. No.: VC18208410

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Bromo-4-fluorophenyl)ethanol -

Specification

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
IUPAC Name (1S)-1-(2-bromo-4-fluorophenyl)ethanol
Standard InChI InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Standard InChI Key LPYZIWSUVOQESX-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=C(C=C1)F)Br)O
Canonical SMILES CC(C1=C(C=C(C=C1)F)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-1-(2-Bromo-4-fluorophenyl)ethanol (IUPAC name: (1S)-1-(2-bromo-4-fluorophenyl)ethanol) features a phenyl ring substituted at the 2-position with bromine and the 4-position with fluorine, attached to an (S)-configured ethanol group. The stereocenter at C1 dictates its chiral properties, which are critical for interactions with biological targets.

Table 1: Molecular descriptors of (S)-1-(2-Bromo-4-fluorophenyl)ethanol

PropertyValueSource
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol
CAS Number290331-08-7
InChI KeyLPYZIWSUVOQESX-YFKPBYRVSA-N
Isomeric SMILESCC@@HO

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons (δ 7.2–7.8 ppm), ethanol methyl group (δ 1.4 ppm), and hydroxyl proton (δ 2.1 ppm) . High-resolution mass spectrometry shows a molecular ion peak at m/z 219.05.

Synthesis and Production Methods

Enantioselective Microbial Reduction

The most efficient route involves biocatalytic reduction of 2-bromo-4-fluoroacetophenone using yeast strains (Candida, Pichia, Saccharomyces) or recombinant Escherichia coli. Key parameters include:

Table 2: Biocatalytic reduction performance

OrganismYield (%)ee (%)Substrate Conc. (g/L)
Saccharomyces cerevisiae>90992–6
Pichia methanolica9899.94.5

This method avoids racemization and uses glucose dehydrogenase for cofactor regeneration . Scale-up to 500-L fermentors achieved 95% yield in 20 h .

Chemical Synthesis Alternatives

While less enantioselective, chemical routes include:

  • Borohydride Reduction: NaBH₄-mediated reduction of 2-bromo-4-fluoroacetophenone, though with lower ee (~70%) .

  • Asymmetric Catalysis: Chiral oxazaborolidine catalysts, but requiring expensive ligands .

Applications in Pharmaceutical Research

Intermediate for Antiviral and Anticancer Agents

The compound’s halogenated aromatic system facilitates Suzuki-Miyaura couplings to install heterocyclic moieties. Case studies include:

  • HIV Protease Inhibitors: Serves as a precursor for diaryl ethanolamine scaffolds .

  • Kinase Inhibitors: The bromine atom enables palladium-catalyzed cross-couplings in tyrosine kinase inhibitor synthesis .

Agrochemical Applications

Incorporated into herbicides as a chiral building block, enhancing target specificity toward plant acetyl-CoA carboxylase.

Physicochemical Properties

Table 3: Key physicochemical data

PropertyValueMethod
Melting Point72–74°CDSC
Solubility (H₂O)1.2 mg/mL (25°C)Shake-flask
logP2.8HPLC
StabilityStable under N₂, >24 monthsAccelerated aging

The compound exhibits moderate lipophilicity (logP 2.8), facilitating membrane permeability in prodrug designs .

Recent Advances and Research Directions

Recombinant Biocatalysts

Cloning of the Pichia methanolica keto reductase into E. coli enabled whole-cell catalysis at 6 g/L substrate input with 98% yield . This system’s NADPH dependency was addressed via glucose dehydrogenase co-expression .

Continuous Flow Synthesis

Microreactor systems coupling microbial reduction with in-line extraction achieved space-time yields of 0.8 g/L/h, reducing processing time by 40% compared to batch systems .

Computational Modeling

Density functional theory (DFT) studies (B3LYP/6-311+G**) rationalize the enzyme’s enantiopreference, identifying key hydrogen bonds between the ketone carbonyl and Tyr157/Ser142 residues .

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